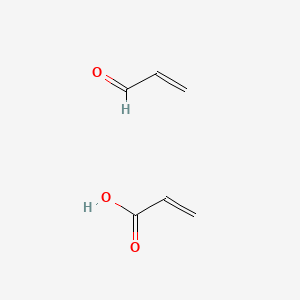







|
REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=[O:2].[C:5]([OH:9])(=[O:8])[CH:6]=[CH2:7]>CO>[CH:1]([CH:3]=[CH2:4])=[O:2].[C:5]([OH:9])(=[O:8])[CH:6]=[CH2:7] |f:3.4|
|


|
Name
|
acrolein
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
|
Name
|
|
|
Quantity
|
210 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen, 4.41 g benzoyl peroxide
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux under nitrogen for 70 h
|
|
Duration
|
70 h
|
|
Type
|
CUSTOM
|
|
Details
|
was dried under vacuum at 50-100° C. for 24 hours
|
|
Duration
|
24 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=C.C(C=C)(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |